molecular formula C19H24O3 B2414288 1,7-Bis(4-hydroxyphenyl)-3-heptanol CAS No. 98119-94-9

1,7-Bis(4-hydroxyphenyl)-3-heptanol

Cat. No. B2414288
CAS RN: 98119-94-9
M. Wt: 300.398
InChI Key: UYJAYWZGEZOHRU-UHFFFAOYSA-N
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Description

“1,7-Bis(4-hydroxyphenyl)-3-heptanol” is a compound that is related to a class of molecules known as curcuminoids . It is a natural product found in turmeric (Curcuma longa) and torch ginger (Etlingera elatior) . It is also known as “1,7-Bis(4-hydroxyphenyl)hept-1-en-3-one” and has a molecular formula of C19H20O3 .


Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, the synthesis of “5-Hydroxy-1,7-bis(4-hydroxy-3-methoxyphenyl)-hept-4,6-dien-3-one” has been described, involving crystallization into a triclinic structure . Another related compound, “(1E,4E)-1,7-Bis(4-hydroxyphenyl)-1-hepten-3-one”, has been isolated from mistletoe and can be synthesized .


Molecular Structure Analysis

The molecular structure of “1,7-Bis(4-hydroxyphenyl)-3-heptanol” is characterized by the presence of two phenolic groups attached to a seven-carbon chain. The phenolic groups contribute to the compound’s potential bioactivity .

Scientific Research Applications

Antioxidant Properties

1,7-Bis(4-hydroxyphenyl)-3-heptanol has been studied for its antioxidant properties. A study demonstrated that certain diarylheptanoids, including 1,7-bis(4-hydroxyphenyl)-3-heptanol, derived from the bark of alder family trees exhibit significant antioxidant activity. This activity was assessed using assays like DPPH and ABTS(+) radical scavenging, and the ORAC assay, which measures the capacity to protect fluorescent molecules against oxidative degradation. The antioxidant activity of these compounds was found to be higher than that of curcumin, a well-known antioxidant diarylheptanoid (Ponomarenko et al., 2014).

Antiplatelet Activity

Research has also highlighted the antiplatelet activity of diarylheptanoids like 1,7-bis(4-hydroxyphenyl)-3-heptanol. In a study involving compounds isolated from the seeds of Alpinia blepharocalyx, it was found that some diarylheptanoids exhibit strong inhibition of various forms of platelet aggregation, including collagen-induced and adenosine diphosphate-induced aggregation in human whole blood (Doug et al., 1998).

Synthesis and Structural Characterization

There has been significant interest in the synthesis and structural characterization of 1,7-bis(4-hydroxyphenyl)-3-heptanol and similar compounds. Studies have detailed the total synthesis of bioactive diarylheptanoids, employing methods like Wittig olefination and olefin cross-metathesis reaction (Kashanna et al., 2012). Such research is crucial for understanding the compound's potential applications in various fields, including pharmacology and material science.

Mechanism of Action

properties

IUPAC Name

4-[5-hydroxy-7-(4-hydroxyphenyl)heptyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O3/c20-17(10-7-16-8-13-19(22)14-9-16)4-2-1-3-15-5-11-18(21)12-6-15/h5-6,8-9,11-14,17,20-22H,1-4,7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYJAYWZGEZOHRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCCC(CCC2=CC=C(C=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00873812
Record name (+/-)-Centrolobol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00873812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,7-Bis(4-hydroxyphenyl)-3-heptanol

CAS RN

98119-94-9
Record name (+/-)-Centrolobol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00873812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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